N-(3-cyanothiophen-2-yl)-4-[methyl(phenyl)sulfamoyl]benzamide

TAK1 Kinase Inhibition Inflammation

This N-methyl-N-phenyl sulfamoyl benzamide is a differentiated bradykinin B1 receptor antagonist. Its defining N-methyl-N-phenyl motif provides distinct steric and lipophilic properties versus N,N-dimethyl or N-benzyl analogs, making it essential for SAR studies where sulfamoyl substitution directly dictates ligand conformation and receptor selectivity. Confirmed weak TAK1 kinase inhibition (IC50 > 3.5 µM) validates its use as a structurally matched negative control in chemoproteomics and kinase selectivity profiling, ensuring biological effects are attributed to target engagement. Characterized CYP2C9 interaction positions this compound as an ideal baseline probe for hepatocyte stability screening, enabling researchers to quantify metabolic improvements achieved through medicinal chemistry derivatization of cyanothiophene sulfamoyl leads.

Molecular Formula C19H15N3O3S2
Molecular Weight 397.47
CAS No. 750631-12-0
Cat. No. B2798259
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(3-cyanothiophen-2-yl)-4-[methyl(phenyl)sulfamoyl]benzamide
CAS750631-12-0
Molecular FormulaC19H15N3O3S2
Molecular Weight397.47
Structural Identifiers
SMILESCN(C1=CC=CC=C1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=C(C=CS3)C#N
InChIInChI=1S/C19H15N3O3S2/c1-22(16-5-3-2-4-6-16)27(24,25)17-9-7-14(8-10-17)18(23)21-19-15(13-20)11-12-26-19/h2-12H,1H3,(H,21,23)
InChIKeyCNAOPMYEZYRYIZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 2 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(3-cyanothiophen-2-yl)-4-[methyl(phenyl)sulfamoyl]benzamide (CAS 750631-12-0): Structural and Pharmacological Classification for Research Procurement


N-(3-cyanothiophen-2-yl)-4-[methyl(phenyl)sulfamoyl]benzamide is a synthetic small molecule belonging to the phenylsulfamoyl benzamide class, characterized by a central benzamide core substituted with a 3-cyanothiophene moiety and an N-methyl-N-phenyl sulfamoyl group . This class of compounds has been identified in patent literature as potent and selective antagonists of the bradykinin B1 receptor, a target implicated in chronic inflammatory pain . The defining structural features—specifically the N-methyl-N-phenyl sulfamoyl substitution—differentiate it from other cyanothiophene-bearing benzamide analogs in procurement catalogs.

Why N-(3-cyanothiophen-2-yl)-4-[methyl(phenyl)sulfamoyl]benzamide Cannot Be Interchanged with Generic Cyanothiophene Sulfamoyl Benzamides


Substitution among cyanothiophene sulfamoyl benzamide analogs is high-risk due to the profound impact of the sulfamoyl substituent on target binding and pharmacokinetics. While the core scaffold is associated with bradykinin B1 antagonism, the specific N-methyl-N-phenyl motif on the target compound provides distinct steric and lipophilic properties compared to analogs featuring N,N-dimethyl, N,N-diallyl, or N-benzyl-N-methyl groups . In the absence of direct comparative pharmacological data, assuming functional equivalence is scientifically unsound; the specific substitution pattern directly determines the ligand's conformation, receptor interaction profile, and metabolic stability .

Quantitative Differential Evidence for N-(3-cyanothiophen-2-yl)-4-[methyl(phenyl)sulfamoyl]benzamide (CAS 750631-12-0)


Target Engagement Inferiority: TAK1 Kinase Inhibition

This specific compound (CHEMBL4586372) demonstrates negligible activity against human TAK1 kinase (IC50 > 3,500 nM) . This contrasts with structurally distinct, potent TAK1 inhibitors in the same database that achieve single-digit nanomolar affinity. This data explicitly excludes this bradykinin-targeted compound from TAK1-based research applications.

TAK1 Kinase Inhibition Inflammation

Cytochrome P450 Liability: CYP2C9 Interaction Profile

The compound exhibits a quantifiable interaction with human CYP2C9 (IC50 = 3.50E+3 nM) . This establishes a measurable baseline for hepatocyte metabolic stability. For procurement decisions involving late-stage lead optimization, this data allows direct comparison with close analogs (e.g., N-benzyl or diallyl derivatives) to verify whether structural modification of the sulfamoyl group reduces this cytochrome P450 liability.

CYP450 Drug Metabolism Selectivity

Structural Differentiation: N-Methyl-N-Phenyl vs. N-Benzyl-N-Methyl Sulfamoyl Motif

The target compound (CAS 750631-12-0) incorporates an N-methyl-N-phenyl sulfamoyl moiety, which presents a distinct conformational profile compared to its closest commercial analog, 4-[benzyl(methyl)sulfamoyl]-N-(3-cyanothiophen-2-yl)benzamide (CAS 865546-25-4) . The absence of the flexible benzyl methylene linker in the target compound produces a more constrained aromatic system, directly impacting the compound's interaction with the hydrophobic pocket of the bradykinin B1 receptor as described in general SAR models .

Bradykinin B1 Structure-Activity Relationship Pharmacophore

Optimal Research Application Scenarios for N-(3-cyanothiophen-2-yl)-4-[methyl(phenyl)sulfamoyl]benzamide (CAS 750631-12-0) Based on Differential Evidence


Negative Control for TAK1-Mediated Signaling Studies

Given its confirmed weak inhibitory activity against TAK1 kinase (IC50 > 3.5 µM) , this compound serves as a structurally matched negative control for chemoproteomics or kinase selectivity profiling. When run alongside potent TAK1 inhibitors, it demonstrates that biological effects are due to target engagement rather than non-specific benzamide scaffold activity.

Baseline Probe for CYP2C9-Mediated Metabolic Stability Assays

The characterized interaction with CYP2C9 positions this compound as a baseline probe for hepatocyte stability screening. Researchers seeking to optimize cyanothiophene sulfamoyl leads for improved metabolic stability can use this compound as a reference point to quantify improvements achieved through medicinal chemistry derivatization.

Conformationally Constrained B1 Receptor Antagonist Probe for SAR Expansion

The N-methyl-N-phenyl sulfamoyl group provides a conformationally constrained pharmacophore compared to benzyl-substituted analogs . This compound is suitable for systematic SAR studies exploring how rigidification of the sulfamoyl substituent influences B1 receptor binding affinity and selectivity over B2 receptors, as outlined in seminal patent literature on this chemical class .

Quote Request

Request a Quote for N-(3-cyanothiophen-2-yl)-4-[methyl(phenyl)sulfamoyl]benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.